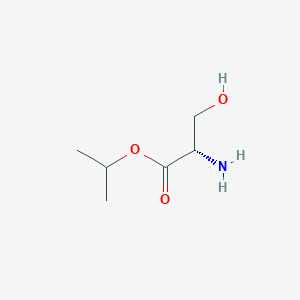
Laminarinonaose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Laminarinonaose is a type of polysaccharide . It is a glucose polymer used as an energy reserve by micro- and macroalgae . Bacteria digest and consume laminarin with laminarinases .
Synthesis Analysis
Laminarin is digested and consumed by bacteria using laminarinases . These enzymes belong to the glycoside hydrolase families GH16 and GH17 . They employ an endolytic mechanism and specifically cleave the β-1,3-glycosidic bond .
Molecular Structure Analysis
Laminarin, a storage glucan present in micro- and macroalgae, consists of β-1,3 linked glucose monomers, approximately 20–30 subunits in length, with occasional β-1,6 branches consisting of a single and sometimes longer side chains of multiple glucose .
Chemical Reactions Analysis
The antibacterial activity of Laminarinases is completely inhibited by catalases . Thus, Laminarinases kill bacteria by the hydrogen peroxide generated from the oxidation of l-amino acid substrates .
Wirkmechanismus
All four laminarinases employ an endolytic mechanism and specifically cleave the β-1,3-glycosidic bond . Two primarily produce low–molecular weight laminarin oligomers (DP 3–4) whereas the others primarily produce high–molecular weight oligomers (DP > 8), which suggests that these enzymes sequentially degrade laminarin .
Safety and Hazards
Zukünftige Richtungen
Laminarinases reveal potential application in the field of food and biotechnology . Understanding how microbes employ these enzyme systems to degrade the various polysaccharides produced by marine algae will help elucidate their role in marine carbon cycle . This could also aid in the development of economical processes for exploiting this potentially renewable feedstock or for the development of new analytic tools in marine science .
Eigenschaften
CAS-Nummer |
112916-37-7 |
|---|---|
Produktname |
Laminarinonaose |
Molekularformel |
C₅₄H₉₂O₄₆ |
Molekulargewicht |
1477.28 |
Synonyme |
O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-D-glucose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





